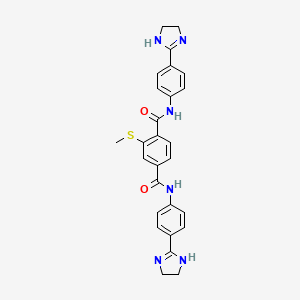
N(1),N(4)-Bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)-2-(methylthio)terephthalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N(1),N(4)-Bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)-2-(methylthio)terephthalamide is a complex organic compound featuring imidazole rings and a terephthalamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N(1),N(4)-Bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)-2-(methylthio)terephthalamide typically involves the formation of imidazole rings followed by their attachment to a terephthalamide core. The process often includes:
Formation of Imidazole Rings: This can be achieved through the condensation of glyoxal, ammonia, and formaldehyde under acidic conditions.
Attachment to Terephthalamide Core: The imidazole rings are then attached to the terephthalamide core via nucleophilic substitution reactions, often using a base such as sodium hydride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields.
Análisis De Reacciones Químicas
Types of Reactions
N(1),N(4)-Bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)-2-(methylthio)terephthalamide can undergo various chemical reactions, including:
Reduction: The imidazole rings can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Nitrated or halogenated phenyl derivatives.
Aplicaciones Científicas De Investigación
N(1),N(4)-Bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)-2-(methylthio)terephthalamide has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of N(1),N(4)-Bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)-2-(methylthio)terephthalamide involves its interaction with molecular targets through its imidazole rings and terephthalamide core. The imidazole rings can coordinate with metal ions, influencing enzymatic activity or forming stable metal complexes . The terephthalamide core provides structural stability and can participate in hydrogen bonding and π-π interactions .
Comparación Con Compuestos Similares
Similar Compounds
N(1),N(4)-Bis(4-(1H-imidazol-2-yl)phenyl)terephthalamide: Lacks the methylthio group, resulting in different chemical reactivity and applications.
N(1),N(4)-Bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)terephthalamide: Similar structure but without the methylthio group, affecting its oxidation and reduction reactions.
Propiedades
Número CAS |
21696-24-2 |
|---|---|
Fórmula molecular |
C27H26N6O2S |
Peso molecular |
498.6 g/mol |
Nombre IUPAC |
1-N,4-N-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-2-methylsulfanylbenzene-1,4-dicarboxamide |
InChI |
InChI=1S/C27H26N6O2S/c1-36-23-16-19(26(34)32-20-7-2-17(3-8-20)24-28-12-13-29-24)6-11-22(23)27(35)33-21-9-4-18(5-10-21)25-30-14-15-31-25/h2-11,16H,12-15H2,1H3,(H,28,29)(H,30,31)(H,32,34)(H,33,35) |
Clave InChI |
IDDODVNWHPPDDC-UHFFFAOYSA-N |
SMILES canónico |
CSC1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=NCCN3)C(=O)NC4=CC=C(C=C4)C5=NCCN5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


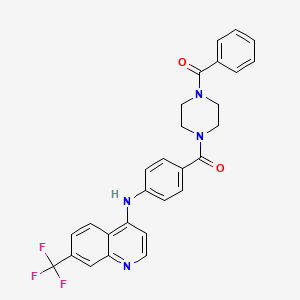

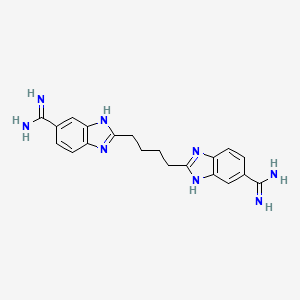
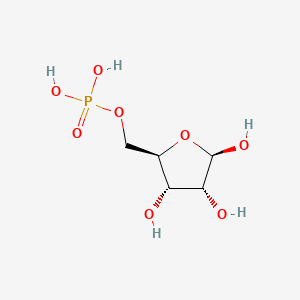
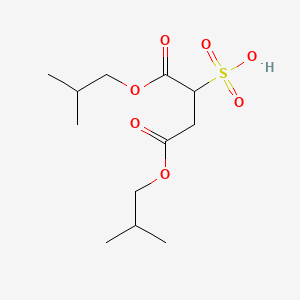
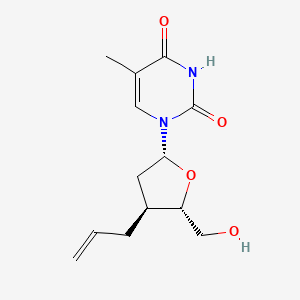
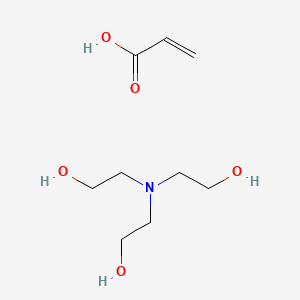


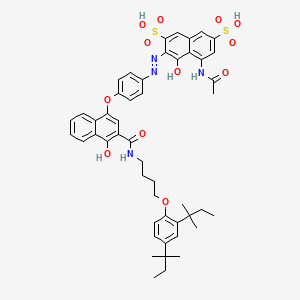
![2-ethyl-9,14-dimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12797808.png)
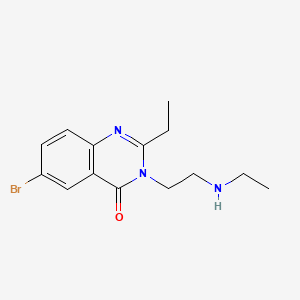
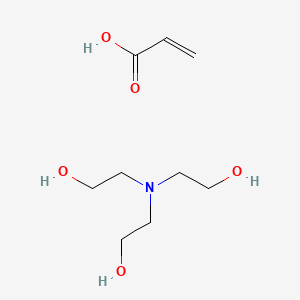
![(2R,3R,4S,5S,6R)-2-[(1S,3R)-7-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl]-6-(hydroxymethyl)-2-methoxyoxane-3,4,5-triol](/img/structure/B12797827.png)
